![molecular formula C16H14Cl2N2O B379375 1-[(3,4-DICHLOROPHENYL)METHYL]-2-(METHOXYMETHYL)-1H-1,3-BENZODIAZOLE](/img/structure/B379375.png)
1-[(3,4-DICHLOROPHENYL)METHYL]-2-(METHOXYMETHYL)-1H-1,3-BENZODIAZOLE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(3,4-DICHLOROPHENYL)METHYL]-2-(METHOXYMETHYL)-1H-1,3-BENZODIAZOLE is a synthetic organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry for the development of pharmaceutical agents. The presence of dichloro and methoxymethyl groups in this compound enhances its chemical reactivity and potential biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3,4-DICHLOROPHENYL)METHYL]-2-(METHOXYMETHYL)-1H-1,3-BENZODIAZOLE typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dichlorobenzyl chloride and 2-methoxymethyl-1H-benzoimidazole.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Procedure: The 3,4-dichlorobenzyl chloride is added dropwise to a solution of 2-methoxymethyl-1H-benzoimidazole in DMF containing K2CO3. The mixture is then heated to 80-100°C and stirred for several hours until the reaction is complete.
Purification: The reaction mixture is cooled, and the product is isolated by filtration, washed with water, and recrystallized from an appropriate solvent to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and temperature control ensures consistent product quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
1-[(3,4-DICHLOROPHENYL)METHYL]-2-(METHOXYMETHYL)-1H-1,3-BENZODIAZOLE undergoes various chemical reactions, including:
Nucleophilic Substitution: The dichloro groups can be substituted by nucleophiles such as amines or thiols.
Oxidation: The methoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzimidazole ring can undergo reduction to form dihydrobenzimidazole derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents such as dimethyl sulfoxide (DMSO) at room temperature.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Major Products
Nucleophilic Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydrobenzimidazole derivatives.
Aplicaciones Científicas De Investigación
1-[(3,4-DICHLOROPHENYL)METHYL]-2-(METHOXYMETHYL)-1H-1,3-BENZODIAZOLE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its ability to interact with biological targets.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-[(3,4-DICHLOROPHENYL)METHYL]-2-(METHOXYMETHYL)-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific biological context and require further investigation.
Comparación Con Compuestos Similares
Similar Compounds
1-(3,4-Dichloro-benzyl)-2-amino-benzimidazole: Shares the dichloro-benzyl group but has an amino group instead of a methoxymethyl group.
1-(3,4-Dichloro-benzyl)-piperidin-4-ol: Contains a piperidine ring instead of a benzimidazole ring.
Uniqueness
1-[(3,4-DICHLOROPHENYL)METHYL]-2-(METHOXYMETHYL)-1H-1,3-BENZODIAZOLE is unique due to the presence of both dichloro and methoxymethyl groups, which confer distinct chemical reactivity and potential biological activity. Its specific structure allows for unique interactions with biological targets, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C16H14Cl2N2O |
|---|---|
Peso molecular |
321.2g/mol |
Nombre IUPAC |
1-[(3,4-dichlorophenyl)methyl]-2-(methoxymethyl)benzimidazole |
InChI |
InChI=1S/C16H14Cl2N2O/c1-21-10-16-19-14-4-2-3-5-15(14)20(16)9-11-6-7-12(17)13(18)8-11/h2-8H,9-10H2,1H3 |
Clave InChI |
GUOAKZTUEVYOSK-UHFFFAOYSA-N |
SMILES |
COCC1=NC2=CC=CC=C2N1CC3=CC(=C(C=C3)Cl)Cl |
SMILES canónico |
COCC1=NC2=CC=CC=C2N1CC3=CC(=C(C=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(4-chlorophenyl)sulfonyl]-3-(furan-2-yl)-1H-1,2,4-triazol-5-amine](/img/structure/B379293.png)
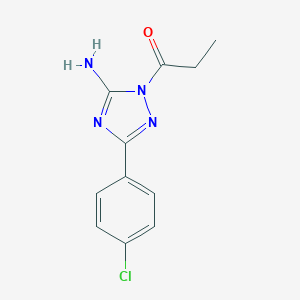

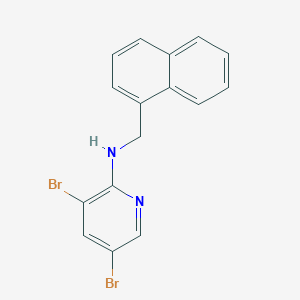
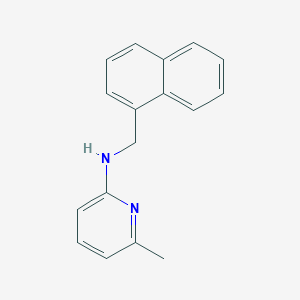
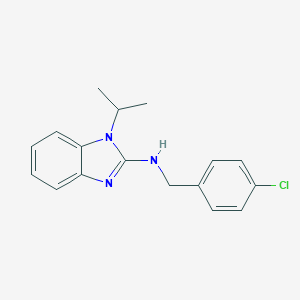
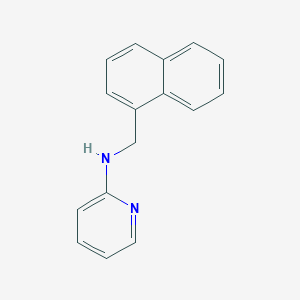


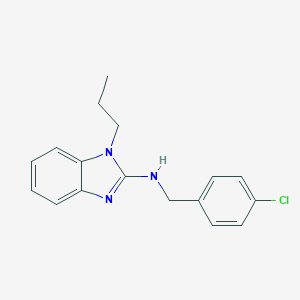
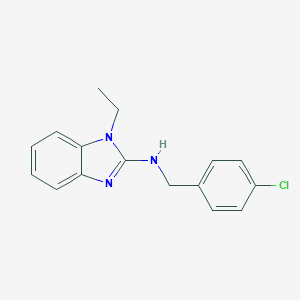
![N-[(4-BROMOPHENYL)METHYL]-1-BUTYL-1H-1,3-BENZODIAZOL-2-AMINE](/img/structure/B379312.png)
![N-[4-(dimethylamino)benzyl]-1-isopropyl-1H-benzimidazol-2-amine](/img/structure/B379314.png)
